3-Cyclobutoxypiperidine hydrochloride
Description
3-Cyclobutoxypiperidine hydrochloride is a piperidine derivative featuring a cyclobutoxy substituent at the 3-position of the piperidine ring. Its molecular formula is C₉H₁₇NO·HCl (monoisotopic mass: 155.131 Da) . Its structure (Fig.
Properties
IUPAC Name |
3-cyclobutyloxypiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-3-8(4-1)11-9-5-2-6-10-7-9;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVOEWLGXSLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799284-92-6 | |
| Record name | 3-cyclobutoxypiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-Cyclobutoxypiperidine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The synthetic route typically involves the use of palladium and rhodium catalysts for hydrogenation, which combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often employ similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclobutoxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
3-Cyclobutoxypiperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Substituent Variations
3-(Cyclobutylmethyl)piperidine Hydrochloride
- Molecular Formula : C₁₀H₁₉N·HCl
- Key Differences : The cyclobutyl group is attached via a methylene (-CH₂-) linker instead of an ether oxygen. This increases hydrophobicity and may alter binding kinetics in biological systems.
- SMILES :
C1CC(C1)CC2CCCNC2
3-(Cyclobutylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₀H₂₀ClNO
- Key Differences : A methoxy (-O-CH₂-) bridge connects the cyclobutyl group to piperidine. The chlorine atom in the hydrochloride salt enhances crystallinity but introduces irritant hazards .
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
Physicochemical Properties
Notes:
Industrial and Research Relevance
- Patent Activity: 3-Cyclobutoxypiperidine hydrochloride has 6 patents, suggesting utility in drug discovery or material science, whereas 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride (a bicyclic analog) has 63 patents, indicating broader applications .
- Synthesis Challenges : The discontinued commercial status of 3-cyclobutoxypiperidine may relate to synthetic complexity or instability, unlike memantine hydrochloride, which is well-established in Alzheimer’s therapy .
Biological Activity
3-Cyclobutoxypiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-Cyclobutoxypiperidine hydrochloride is characterized by its piperidine backbone with a cyclobutyl ether substituent. Its unique structure contributes to its interaction with various biological targets, which is crucial for its activity.
The biological activity of 3-Cyclobutoxypiperidine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects:
- Enzyme Inhibition : It is believed that the compound can inhibit key enzymes involved in metabolic pathways, potentially leading to antimicrobial and anticancer effects.
- Receptor Modulation : The interaction with specific receptors may alter signaling pathways, influencing cellular responses.
Biological Activities
Research has indicated several promising biological activities associated with 3-Cyclobutoxypiperidine hydrochloride:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of pathogens. This includes both bacterial and fungal strains.
- Anticancer Potential : Investigations into its anticancer effects have shown that it may inhibit tumor growth by interfering with critical signaling pathways involved in cell proliferation and survival.
Antimicrobial Studies
A study conducted by researchers explored the antimicrobial efficacy of 3-Cyclobutoxypiperidine hydrochloride against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table demonstrates that the compound possesses varying degrees of effectiveness against different microorganisms, highlighting its potential as a therapeutic agent in treating infections.
Anticancer Studies
In another significant study, the anticancer properties were evaluated using a human cancer cell line model. The findings showed that treatment with 3-Cyclobutoxypiperidine hydrochloride resulted in:
- Reduction in Cell Viability : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective concentrations for inhibiting cell growth.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cell populations upon treatment, suggesting that the compound triggers programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
